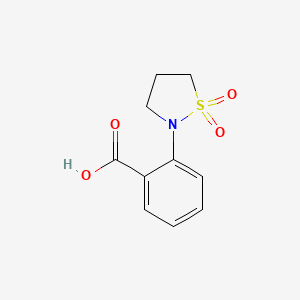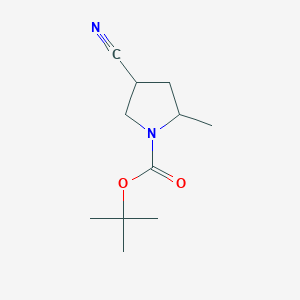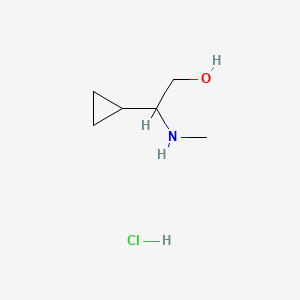![molecular formula C8H10N4OS B13462333 3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyridazinones. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with a pyridazine ring, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method involves the reaction of 3-aryl-4-acetylsydnones with hydrazine derivatives under Vilsmeier-Haack conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl substituted pyrazolopyridazinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphodiesterase inhibitors.
Medicine: Explored for its potential use as a peripheral vasodilator and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . This inhibition leads to vasodilation and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyridazin-7(6H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Pyridazin-3(2H)-ones: These compounds have a pyridazine ring with a keto functionality and exhibit a wide range of pharmacological activities.
Uniqueness
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and pharmacological properties. This group can undergo specific chemical reactions, such as oxidation and substitution, making the compound versatile for various applications.
Properties
Molecular Formula |
C8H10N4OS |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-ethylsulfanyl-1-methyl-5H-pyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C8H10N4OS/c1-3-14-8-6-5(12(2)11-8)4-9-10-7(6)13/h4H,3H2,1-2H3,(H,10,13) |
InChI Key |
WCMBDVBTEXVIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN(C2=C1C(=O)NN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)



amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
amino}-5-methylhexanoic acid](/img/structure/B13462290.png)

![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)

amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
